2-[(4-Nitrophenyl)methylideneamino]isoindole-1,3-dione
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Overview
Description
2-[(4-Nitrophenyl)methylideneamino]isoindole-1,3-dione is a chemical compound that belongs to the class of isoindole derivatives. This compound is characterized by the presence of a nitrophenyl group attached to the isoindole core through a methyleneamino linkage.
Preparation Methods
The synthesis of 2-[(4-Nitrophenyl)methylideneamino]isoindole-1,3-dione typically involves the condensation of N-aminoisoindole-1,3-dione with 4-nitrobenzaldehyde. The reaction is usually carried out in the presence of a suitable catalyst and under controlled conditions to ensure high yield and purity of the product . Industrial production methods may involve the use of continuous flow reactors and optimized reaction conditions to achieve large-scale synthesis efficiently .
Chemical Reactions Analysis
2-[(4-Nitrophenyl)methylideneamino]isoindole-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, leading to the formation of aminoisoindole derivatives.
Substitution: The nitrophenyl group can undergo electrophilic substitution reactions, allowing for the introduction of various substituents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions.
Scientific Research Applications
Biology: The compound has shown promise in biological studies, particularly in the development of new pharmaceuticals with antiviral, anticancer, and antimicrobial activities.
Medicine: Research has indicated potential therapeutic applications, including the development of drugs targeting specific biological pathways.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-[(4-Nitrophenyl)methylideneamino]isoindole-1,3-dione involves its interaction with specific molecular targets and pathways. The nitrophenyl group can participate in various biochemical reactions, leading to the modulation of enzyme activity and receptor binding. The compound’s effects are mediated through its ability to form stable complexes with target proteins, thereby influencing cellular processes .
Comparison with Similar Compounds
Similar compounds to 2-[(4-Nitrophenyl)methylideneamino]isoindole-1,3-dione include other isoindole derivatives such as:
- 2-[(4-Methylphenyl)methylideneamino]isoindole-1,3-dione
- 2-[(4-Chlorophenyl)methylideneamino]isoindole-1,3-dione
- 2-[(4-Fluorophenyl)methylideneamino]isoindole-1,3-dione These compounds share a similar core structure but differ in the substituents attached to the phenyl ring. The uniqueness of this compound lies in the presence of the nitro group, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
2-[(4-nitrophenyl)methylideneamino]isoindole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9N3O4/c19-14-12-3-1-2-4-13(12)15(20)17(14)16-9-10-5-7-11(8-6-10)18(21)22/h1-9H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WULBEMGMONTWBY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)N=CC3=CC=C(C=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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